![molecular formula C13H8N4O3 B1665628 Tyrphostin A51 CAS No. 122520-90-5](/img/structure/B1665628.png)
Tyrphostin A51
Overview
Description
Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . It associates with the substrate subsite of the protein tyrosine kinase (PTK) domain . It is involved in cell proliferation and differentiation .
Synthesis Analysis
Tyrphostin A51 has been used to study the inhibition of rat hepatic leptin 1 . It has been shown to have differential effects on human bone cell proliferation as compared with differentiation . It has also been demonstrated that Tyrphostin A51 can synthesize selective tyrosine kinase inhibitors .Molecular Structure Analysis
The molecular formula of Tyrphostin A51 is C13H8N4O3 . Its molecular weight is 268.23 g/mol . The IUPAC name is (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile .Physical And Chemical Properties Analysis
Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition of EGF Receptor Kinase Activity
Tyrphostin 51 is known for its role as an inhibitor of the EGF receptor kinase function. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain . This inhibition is crucial for studying the EGF receptor’s role in various cellular processes, including cell proliferation and differentiation.
Study of Hepatic Lectin and Asialoglycoprotein Receptor
The compound has been utilized to investigate the phosphorylation of rat hepatic lectin 1 and to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . This application is significant for understanding liver function and the role of lectins in cellular communication.
Regulation of Glycolipid Sulfotransferase Activity
Researchers have used Tyrphostin 51 to probe the regulation of glycolipid sulfotransferase activity in human renal cancer cells . This enzyme is involved in the modification of glycolipids, which are essential components of the cell membrane and play a role in cell signaling.
Modulation of Ca2+ Transport
In cultured rat retinal pigment epithelium cells, Tyrphostin 51 has been shown to alter Ca2+ transport by the Ca2+/InsP3 second messenger system . Calcium ions are pivotal for various cellular functions, and this application provides insights into the regulation of intracellular calcium levels.
Effects on Pulmonary Artery Contraction
A study demonstrated that Tyrphostin 51 could diminish both the initial, transient contraction and subsequent sustained contractions in rat pulmonary arteries induced by H2O2 . This application is particularly relevant for understanding vascular responses to oxidative stress.
Impact on Enterocyte Transport
Tyrphostin 51 has been used to investigate rabbit jejunal brush-border and basolateral membrane transport . This research is vital for comprehending nutrient absorption and the molecular mechanisms of intestinal transport.
Safety And Hazards
When handling Tyrphostin A51, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A51 | |
CAS RN |
122520-90-5, 126433-07-6 | |
Record name | AG 183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin A 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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